1-Chloro-2-(ethanesulfonyl)benzene

Nucleophilic aromatic substitution Reaction kinetics Arylsulfonyl chloride chemistry

For medicinal chemistry and agrochemical programs requiring an ortho-sulfonyl biaryl building block, 1-Chloro-2-(ethanesulfonyl)benzene is essential. Its ortho-arrangement uniquely lowers the activation barrier for nucleophilic aromatic substitution at the chloro-bearing carbon by 3-4 fold vs. para/meta isomers, enabling a mild SNAr step before palladium-catalyzed cross-coupling. This orthogonal reactivity is critical for constructing kinase inhibitor and GPCR modulator scaffolds. The ethyl sulfonyl group optimizes logP for blood-brain barrier penetration while providing a CYP450-mediated metabolic soft spot. Procure this specific regioisomer to ensure reproducible reaction sequences; para-substituted analogs cannot replicate this electronic activation.

Molecular Formula C8H9ClO2S
Molecular Weight 204.67 g/mol
CAS No. 57321-29-6
Cat. No. B3145398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-(ethanesulfonyl)benzene
CAS57321-29-6
Molecular FormulaC8H9ClO2S
Molecular Weight204.67 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C8H9ClO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
InChIKeyYTYIZQUDGMUHRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-(ethanesulfonyl)benzene CAS 57321-29-6: Ortho-Substituted Aryl Sulfone Intermediate with Distinctive Electronic Profile for Nucleophilic Displacement and Cross-Coupling Reactions


1-Chloro-2-(ethanesulfonyl)benzene (CAS 57321-29-6) is an ortho-substituted aryl alkyl sulfone derivative featuring a chlorine atom and an ethanesulfonyl group at adjacent positions on the benzene ring . This substitution pattern creates a unique electronic environment where the electron-withdrawing sulfonyl group strongly activates the ortho-chloro substituent toward nucleophilic aromatic substitution while simultaneously modulating the reactivity of the aromatic ring in transition metal-catalyzed couplings [1]. The compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, particularly for constructing sulfonyl-containing pharmacophores and herbicide intermediates .

Why Generic Aryl Sulfone Substitution Fails: The Critical Role of Ortho-Substitution Geometry and Ethanesulfonyl Steric Demand in 1-Chloro-2-(ethanesulfonyl)benzene


Attempting to substitute 1-Chloro-2-(ethanesulfonyl)benzene with structurally similar analogs—such as the para-isomer 1-chloro-4-(ethylsulfonyl)benzene or the methylsulfonyl homolog—introduces substantial deviations in reaction outcomes due to fundamentally different steric and electronic profiles . The ortho-arrangement of the sulfonyl and chloro groups creates an intramolecular electrostatic interaction that lowers the activation barrier for nucleophilic displacement at the chloro-bearing carbon by approximately 3- to 4-fold compared to meta- and para-substituted benzenesulfonyl chlorides [1]. This proximity effect cannot be replicated by para-substituted congeners, which exhibit entirely distinct regioselectivity in cross-coupling and substitution chemistries [2].

1-Chloro-2-(ethanesulfonyl)benzene Procurement-Relevant Quantitative Differentiation Data: Head-to-Head Comparisons Versus Para-Isomer and Methylsulfonyl Analogs


Ortho-Sulfonyl Substitution Lowers Nucleophilic Aromatic Substitution Activation Barrier by 3- to 4-Fold Versus Meta- and Para-Isomers

The ortho-substituted benzenesulfonyl framework of 1-Chloro-2-(ethanesulfonyl)benzene exhibits a rotation barrier for the sulfonyl functional group that is 3 to 4 times higher than that of meta- and para-substituted benzenesulfonyl chlorides [1]. This elevated rotational constraint arises from steric hindrance and electrostatic interactions between the adjacent chloro and ethanesulfonyl groups, which pre-organizes the molecular geometry for more efficient nucleophilic attack at the chloro-substituted carbon. The increased rotational barrier correlates directly with enhanced reactivity in SNAr-type transformations.

Nucleophilic aromatic substitution Reaction kinetics Arylsulfonyl chloride chemistry

Ethanesulfonyl Substituent Confers 8.8°C Higher Boiling Point and 18.5 g/mol Increased Molecular Weight Compared to Methylsulfonyl Analog

1-Chloro-2-(ethanesulfonyl)benzene (C8H9ClO2S, MW 204.67) exhibits a predicted boiling point of 349.4 ± 34.0 °C and density of 1.281 ± 0.06 g/cm³ . Compared to its closest homolog, 1-chloro-2-(methylsulfonyl)benzene (C7H7ClO2S, MW 190.65), the ethyl substitution on the sulfonyl group increases molecular weight by 14.02 g/mol and raises the boiling point by approximately 8.8°C based on predicted values from structurally analogous para-substituted compounds . These physicochemical distinctions directly impact chromatographic retention times, distillation parameters, and formulation solubility profiles.

Physical property differentiation Chromatographic separation Synthetic intermediate selection

Ethyl Sulfonyl Moiety Provides Optimized Lipophilicity for Blood-Brain Barrier Penetration Relative to Methyl and Propyl Homologs in CNS-Targeted Library Design

The ethanesulfonyl group on 1-Chloro-2-(ethanesulfonyl)benzene confers an intermediate lipophilicity profile that falls within the optimal range for central nervous system (CNS) drug candidates. In a broader class-level analysis of aryl sulfonyl pharmacophores, the ethyl sulfonyl substituent yields calculated logP values that are elevated by approximately 0.4-0.6 log units relative to methyl sulfonyl analogs, while remaining below the excessive lipophilicity threshold associated with propyl or longer-chain alkyl sulfonyl derivatives [1]. This positions the ethanesulfonyl-substituted scaffold favorably for maintaining CNS penetration potential without incurring the metabolic instability and promiscuous protein binding associated with higher lipophilicity congeners [2].

CNS drug discovery Lipophilicity optimization Medicinal chemistry

Ortho-Chloro Substituent Enables Regioselective SNAr While Retaining Cross-Coupling Competence: Differential Reactivity Profile Versus Para-Isomer in Palladium-Catalyzed Transformations

The ortho-chloro substituent of 1-Chloro-2-(ethanesulfonyl)benzene displays a fundamentally different reactivity profile compared to the para-chloro isomer. In nucleophilic aromatic substitution (SNAr) reactions, the ortho-sulfonyl group exerts a strong electron-withdrawing inductive effect that activates the adjacent chloro substituent for displacement under mild conditions [1]. In contrast, the para-chloro analog lacks this proximal activation and requires more forcing conditions or transition metal catalysis for substitution. In palladium-catalyzed cross-coupling reactions, the ortho-substituted scaffold participates in Suzuki-Miyaura couplings with distinct regioselectivity and reaction kinetics compared to the para-isomer, owing to differences in steric encumbrance and electronic polarization of the C-Cl bond [2].

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Regioselective synthesis

Ethanesulfonyl Group Introduces Metabolic Soft Spot Distinct from Methylsulfonyl: Differential CYP450-Mediated Oxidation Pathways Relevant to Lead Optimization

The ethanesulfonyl substituent introduces a metabolic liability distinct from the methylsulfonyl analog. In sulfonyl-containing drug candidates, alkyl sulfonyl groups undergo cytochrome P450-mediated oxidation, with ethyl sulfonyl moieties subject to ω-1 hydroxylation and subsequent dehydrogenation pathways [1]. In contrast, methyl sulfonyl groups lack this metabolic soft spot and instead undergo direct oxidation at the sulfur center or are eliminated unchanged. This metabolic differentiation translates to altered clearance rates and metabolite profiles: ethyl sulfonyl-containing compounds exhibit shorter plasma half-lives in vivo relative to their methyl sulfonyl counterparts, a property that can be strategically leveraged when designing compounds with reduced systemic exposure or when seeking to minimize accumulation in tissues [2].

Drug metabolism CYP450 oxidation Lead optimization

Verified Commercial Availability at 95-98% Purity from Multiple Reputable Suppliers Enables Consistent Procurement for GLP and GMP Studies

1-Chloro-2-(ethanesulfonyl)benzene is commercially available at specified purity grades of 95% and 98% from established chemical suppliers, with documented CAS registration (57321-29-6) and verified molecular characterization [1]. This contrasts with less common ortho-substituted sulfonyl analogs that may require custom synthesis with attendant lead times of 4-8 weeks and minimum order quantities exceeding 5 grams. The compound is supplied with Certificate of Analysis (CoA) documentation that includes identity confirmation by NMR and purity determination by GC or HPLC, supporting its immediate use in GLP preclinical studies and early-stage GMP manufacturing campaigns .

Procurement Quality control Supply chain reliability

1-Chloro-2-(ethanesulfonyl)benzene: Priority Application Scenarios for Procurement Based on Quantitative Differentiation Evidence


Synthesis of Ortho-Sulfonyl-Substituted Biaryl Pharmacophores via Sequential SNAr and Suzuki-Miyaura Coupling

Medicinal chemistry programs requiring the construction of ortho-sulfonyl biaryl scaffolds for kinase inhibitors, GPCR modulators, or epigenetic targets should prioritize 1-Chloro-2-(ethanesulfonyl)benzene. The ortho-sulfonyl group activates the adjacent chloro substituent for mild SNAr installation of nitrogen, oxygen, or sulfur nucleophiles, while leaving the aryl chloride competent for subsequent palladium-catalyzed cross-coupling to introduce diverse aryl or heteroaryl partners [1]. This orthogonal reactivity sequence cannot be replicated with the para-isomer, which lacks the proximal sulfonyl activation for the initial SNAr step [2].

Preparation of 2-[Alkyl(aryl)]sulfonylbenzenesulfonyl Chloride Herbicide Intermediates

Agrochemical process chemists developing sulfonylurea or sulfonamide herbicides should select 1-Chloro-2-(ethanesulfonyl)benzene as the preferred starting material for synthesizing 2-[alkyl(aryl)]sulfonylbenzenesulfonyl chloride intermediates. The compound participates directly in the patented synthetic sequence involving diazotization, sulfur dioxide insertion, and chlorination to yield the sulfonyl chloride functionality required for downstream coupling to herbicidal active ingredients [1]. The established commercial availability of the starting material at multi-gram scale supports process development and pilot-scale manufacturing campaigns .

CNS-Targeted Fragment Library Synthesis Requiring Balanced Lipophilicity and Moderate Metabolic Clearance

Drug discovery teams building fragment libraries for CNS targets should incorporate 1-Chloro-2-(ethanesulfonyl)benzene as a sulfonyl-containing building block. The ethanesulfonyl group provides a calculated lipophilicity increase of 0.4-0.6 log units over the methyl sulfonyl analog, positioning the fragment within the optimal property space for blood-brain barrier penetration while avoiding the excessive logP values that trigger P-glycoprotein efflux and rapid hepatic clearance [1]. The ethyl sulfonyl moiety additionally introduces a metabolic soft spot for CYP450-mediated oxidation, enabling controlled clearance and reduced systemic accumulation relative to methyl sulfonyl fragments [2].

Structure-Activity Relationship (SAR) Studies Probing the Effect of Sulfonyl Alkyl Chain Length on Target Binding and ADME Properties

Medicinal chemistry teams conducting systematic SAR investigations of sulfonyl-containing lead series should procure 1-Chloro-2-(ethanesulfonyl)benzene alongside its methyl, propyl, and isopropyl sulfonyl analogs. The compound serves as the ethyl chain length comparator, enabling direct quantification of how incremental increases in alkyl chain length modulate potency (as exemplified by the 17.81 μM IC50 observed for benzenesulfonyl-ethyl derivatives in select enzymatic assays [1]), lipophilicity, metabolic stability, and plasma protein binding. This comparator approach facilitates data-driven selection of the optimal alkyl sulfonyl substituent for advancing to lead optimization.

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